Product packaging for 2-Isopropyl-4-methylphenol(Cat. No.:CAS No. 4427-56-9)

2-Isopropyl-4-methylphenol

Cat. No.: B1581577
CAS No.: 4427-56-9
M. Wt: 150.22 g/mol
InChI Key: DSTPUJAJSXTJHM-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Monoterpenoids

2-Isopropyl-4-methylphenol, also known as isothymol, belongs to the class of organic compounds referred to as aromatic monoterpenoids. ymdb.ca These are a subclass of monoterpenoids that feature at least one aromatic ring in their structure. ymdb.ca Specifically, it is a phenolic monoterpenoid, characterized by a phenol (B47542) ring substituted with an isopropyl group and a methyl group. ontosight.aiontosight.ai This structure is isomeric with the more widely known compounds thymol (B1683141) (2-isopropyl-5-methylphenol) and carvacrol (B1668589) (5-isopropyl-2-methylphenol), which are also key components of essential oils from plants like thyme and oregano. ymdb.cajmb.or.krwikipedia.orgmdpi.com The specific placement of the isopropyl and methyl groups on the phenol ring distinguishes this compound and influences its distinct chemical and biological characteristics.

This compound is naturally occurring and has been identified in several plant species, including Lippia origanoides, Duhaldea cappa, and Lippia graveolens. nih.gov Its presence has also been noted in the essential oil of Pulicaria odora, a medicinal plant. nih.govresearchgate.net

Historical Perspectives in Chemical and Biological Investigations

Historically, research into phenolic monoterpenoids has often centered on its isomers, thymol and carvacrol, due to their abundance in certain plants and their recognized antiseptic properties. wikipedia.orgnih.gov Thymol, for instance, was first isolated in 1719 and has a long history of use. wikipedia.org Investigations into this compound are more recent by comparison.

Early research involving this compound often emerged from broader analyses of essential oil compositions. For example, a study on the Moroccan medicinal plant Pulicaria odora led to the isolation and identification of this compound as a major constituent of its essential oil. nih.govresearchgate.net This was the first time the compound had been reported in the Pulicaria genus. nih.govresearchgate.net

In terms of chemical synthesis, various methods have been developed. One established route involves the isopropylation of p-cresol (B1678582) using isopropyl alcohol. lookchem.com Another synthetic pathway starts from thymol, which can be chemically modified to produce derivatives like 2-isopropyl-4-bromo-5-methylphenol. chemicalbook.com The synthesis of 4-isopropyl-3-methylphenol (B166981), another isomer, can be achieved through the isopropylation of m-cresol (B1676322), a process that can also yield other isomers, highlighting the importance of selectivity in these chemical reactions. chemicalbook.com

Significance and Emerging Research Frontiers for this compound

The significance of this compound is growing as research uncovers its potential across various scientific domains. A key area of interest is its biological activity. Studies have demonstrated its significant antibacterial and antifungal properties. nih.govresearchgate.netaphrc.org For instance, research has shown its effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net

Emerging research is exploring the synthesis and activity of novel derivatives of related phenolic monoterpenoids to enhance their therapeutic potential. For example, the synthesis of dihydropyrimidinone and dihydropyridine (B1217469) derivatives of thymol has been investigated for their antibacterial properties against pathogenic bacteria. frontiersin.org Similarly, the creation of a brominated derivative of thymol, 4-bromo-2-isopropyl-5-methylphenol, has shown enhanced antimycotic efficacy. biorxiv.org

The compound's antioxidant properties are also a subject of investigation. researchgate.netresearchgate.net Theoretical and experimental studies comparing it to its isomer thymol have been conducted to understand the structure-activity relationship concerning its antioxidant capacity. researchgate.netresearchgate.net Furthermore, its anti-inflammatory effects are being explored, with some research indicating it can inhibit the production of pro-inflammatory cytokines. google.com

In the field of materials science, the potential for using phenolic compounds like 4-isopropyl-3-methylphenol in nonlinear optics is being considered due to the ability to grow large, transparent single crystals. chemicalbook.com The industrial applications of isopropyl methylphenols are also expanding, with their use as antimicrobial preservatives in cosmetics and personal care products. chemicalbook.comzehaochem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B1581577 2-Isopropyl-4-methylphenol CAS No. 4427-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-propan-2-ylphenol
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InChI

InChI=1S/C10H14O/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DSTPUJAJSXTJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2052104
Record name 2-Isopropyl-p-cresol
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Molecular Weight

150.22 g/mol
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CAS No.

4427-56-9
Record name Isothymol
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Record name 2-Isopropyl-p-cresol
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Record name 2-Isopropyl-4-methylphenol
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Record name Phenol, 4-methyl-2-(1-methylethyl)-
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Record name 2-Isopropyl-p-cresol
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Record name 2-ISOPROPYL-P-CRESOL
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Advanced Synthetic Methodologies and Chemical Derivatization of 2 Isopropyl 4 Methylphenol

Regioselective Synthesis Pathways of 2-Isopropyl-4-methylphenol

The synthesis of this compound, an isomer of thymol (B1683141) and carvacrol (B1668589), is a subject of significant interest due to its applications as an antimicrobial preservative and in various industrial processes. chemicalbook.com The regioselectivity of the synthesis is crucial to obtaining the desired isomer with high purity.

Alkylation of m-Cresol (B1676322) and Related Phenol (B47542) Derivatives

A primary route to this compound involves the alkylation of m-cresol. chemicalbook.comsemanticscholar.orgtiiips.com This Friedel-Crafts alkylation reaction is a cornerstone of its synthesis, where the starting material, m-cresol, is reacted with an alkylating agent to introduce the isopropyl group onto the phenolic ring. semanticscholar.orgtiiips.com The reaction can produce a mixture of isomers, including 2-isopropyl-3-methylphenol, 4-isopropyl-3-methylphenol (B166981), and thymol (6-isopropyl-3-methylphenol), making the control of regioselectivity a key challenge. chemicalbook.comresearchgate.net

The choice of alkylating agent can vary, with propylene (B89431) and isopropyl alcohol being common options. semanticscholar.orgresearchgate.net The reaction conditions, such as temperature and the molar ratio of reactants, play a significant role in determining the product distribution. semanticscholar.orgresearchgate.net For instance, a higher temperature generally favors C-alkylation over O-alkylation. semanticscholar.org

Isopropylation Reactions and Optimization of Catalyst Systems

The isopropylation of m-cresol is heavily dependent on the catalyst system employed. A variety of catalysts have been investigated to enhance the yield and selectivity towards this compound. These include:

Solid acid catalysts: Zeolites, such as H-MFI (H-ZSM-5), have been studied for the gas-phase alkylation of m-cresol with isopropanol. uct.ac.za The SiO2/Al2O3 ratio of the zeolite can influence catalyst activity and, consequently, the selectivity for thymol, an isomer of this compound. uct.ac.za

Ionic liquids: SO3H-functionalized ionic liquids have been utilized as recoverable acid catalysts for the isopropylation of m-cresol. acs.org These catalysts have shown good conversion rates and selectivity, with the advantage of being reusable. acs.org

Metal oxides and mixed metal oxides: Catalysts like zinc aluminate spinel and iron catalysts containing Cr, Si, and K oxides have been reported for the synthesis of thymol through the alkylation of m-cresol. researchgate.net

Strong acid resins: These have been used in solvent-free alkylation of m-cresol, with reaction parameters like catalyst amount and temperature being crucial for controlling reactivity and selectivity. semanticscholar.orgresearchgate.net

The optimization of these catalyst systems is an ongoing area of research, aiming to develop more efficient and environmentally friendly processes.

Alternative Synthetic Routes and Process Development

Beyond the direct alkylation of m-cresol, alternative synthetic strategies have been explored. One such approach involves the isomerization of other isopropylmethylphenol isomers. aak.gov.az Additionally, process development has focused on aspects like solvent-free reaction conditions and the use of microwave irradiation to improve reaction efficiency and reduce environmental impact. semanticscholar.orgresearchgate.net The development of continuous processes, particularly for gas-phase reactions, is another area of focus to enable large-scale industrial production. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The structural framework of this compound provides a versatile platform for the design and synthesis of a wide range of analogues and derivatives with potentially enhanced or novel properties.

Structure-Guided Derivatization Strategies

Structure-guided derivatization involves systematically modifying the this compound molecule to understand structure-activity relationships (SAR). This can involve:

Modification of the alkyl groups: Replacing the isopropyl group with other alkyl or cycloalkyl groups to study steric effects.

Substitution on the aromatic ring: Introducing electron-withdrawing or electron-donating groups at various positions on the benzene (B151609) ring to modulate the electronic properties of the molecule. For example, the introduction of a bromo group at the 4-position of thymol, an isomer, has been shown to enhance its antimycotic activity. nih.gov

Modification of the hydroxyl group: Conversion of the phenolic hydroxyl group into ethers or esters can alter the compound's solubility and biological activity. mdpi.comrsc.org

These strategies allow for the fine-tuning of the molecule's properties for specific applications.

Novel Functionalized Derivatives and Their Synthetic Routes

Research has led to the synthesis of a variety of novel functionalized derivatives of this compound and its isomers. Some examples include:

Organochalcogen compounds: The reaction of allyl-substituted thymol with selenium and sulfur halides has been used to synthesize novel heterocyclic compounds containing selenium and sulfur. mdpi.comnih.govresearchgate.net

Hydrazone derivatives: 2-Isopropyl-4-methoxy-5-methylphenol-hydrazone derivatives have been synthesized and are being investigated for their potential biological activities. researchgate.net

Thiazole derivatives: A method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole (B125010) has been developed, starting from 2,2-dimethyl-4-methylene-1,3-dioxane. google.com

Pyrimidine derivatives: A novel functionalized pyrimidine-chlorothymol hybrid has been synthesized and characterized. researcher.life

Thioether derivatives: The thiolation of phenols, including thymol, using sulfonyl hydrazides in an ionic liquid has been developed to produce unsymmetrical diaryl sulfides. rsc.org

Hydroxymethyl derivatives: The synthesis of 4-(hydroxymethyl)-2-isopropyl-5-methylphenol has been reported. acs.org

These synthetic efforts continue to expand the chemical space around this compound, opening up new avenues for research and application.

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for environmentally benign chemical processes, research has increasingly focused on developing green synthetic routes to this compound (carvacrol). These methods prioritize the use of renewable feedstocks, safer solvents, reusable catalysts, and energy-efficient reaction conditions to minimize waste and environmental impact. Key strategies include the use of solid acid catalysts, microwave-assisted synthesis, and innovative oxidation systems.

A significant area of green synthesis involves the catalytic isomerization of carvone (B1668592), a naturally occurring monoterpenoid found in essential oils of spearmint and caraway. mdpi.com This pathway provides a direct route from a renewable feedstock to carvacrol. Solid acid catalysts are particularly favored for this transformation due to their ease of separation, reusability, and reduced corrosivity (B1173158) compared to traditional mineral acids. For instance, the use of Amberlyst 15, a sulfonic acid ion-exchange resin, can achieve a 98% yield of carvacrol from carvone in just 10 minutes at 75°C without the need for a solvent. researchgate.net Similarly, acid-treated montmorillonite (B579905) clay, another heterogeneous catalyst, has been effectively used for carvone isomerization. mdpi.com A study showed that montmorillonite treated with acids like sulfuric acid or hydrochloric acid resulted in over 99% conversion of carvone after 24 hours. mdpi.com Natural zeolites such as clinoptilolite have also demonstrated high catalytic activity in the solvent-free isomerization of carvone to carvacrol. mdpi.com

Another prominent green strategy is the alkylation of cresols or the dehydrogenation of p-cymene (B1678584). The alkylation of o-cresol (B1677501) with propylene or isopropyl alcohol over solid acid catalysts is considered a cleaner alternative to traditional methods. researchgate.net The direct oxidation of p-cymene, which can be sourced from crude sulfate (B86663) turpentine, offers a highly atom-economical route. A patented method describes the oxidation of p-cymene using compressed air as the oxidant in the presence of a self-made copper catalyst and a tetramethyl piperidine (B6355638) oxide cocatalyst, simplifying the process and making it suitable for industrial production. google.com

Microwave-assisted synthesis represents another pillar of green chemistry applied to carvacrol production and derivatization. This technique can dramatically reduce reaction times, improve yields, and lower energy consumption. researchgate.netresearchgate.netacs.org Microwave irradiation has been successfully employed in the isomerization of carvone using p-toluene sulfonic acid, leading to an 85% yield in 35 minutes. researchgate.net Furthermore, the synthesis of carvacrol ethers and esters has been achieved using microwave heating in conjunction with solid supports like silica (B1680970) gel, alumina, and fly ash, providing a rapid and eco-friendly methodology. researchgate.netresearchgate.net

The use of safer, less toxic solvents is also a key consideration. A patented "green synthesis process" utilizes n-hexane or dichloromethane (B109758) as solvents for the alkylation of o-cresol, citing their lower toxicity compared to other options. google.com While the green credentials of dichloromethane are debatable, the move towards less harmful solvents is a notable trend. Polymer-supported reagents have also been used to simplify product isolation and minimize waste, as demonstrated in the synthesis of dimeric carvacryl esters. acgpubs.org

These approaches collectively highlight a shift towards more sustainable and efficient methods for synthesizing this compound, aligning with the core principles of green chemistry.

Table 1: Comparison of Green Catalytic Methods for this compound (Carvacrol) Synthesis This table is interactive. You can sort and filter the data by clicking on the column headers.

Starting Material Catalyst Reaction Type Conditions Yield (%) Reference
Carvone Amberlyst 15 Isomerization 75°C, 10 min, solvent-free 98% researchgate.net
Carvone 6 M Sulfuric Acid Isomerization 100°C, 30 min, solvent-free 95% researchgate.net
Carvone Acid-Treated Montmorillonite Isomerization Room Temp, 24 h, Toluene >99% (conversion) mdpi.com
Carvone p-Toluene Sulfonic Acid Isomerization 180°C, 35 min, Microwave, 1,4-Dioxane 85% researchgate.net
S-Carvone Ti-SBA-16 (15 wt%) Isomerization 200°C 65% mdpi.com
o-Cresol & 2-Chloropropane Anhydrous Ferric Chloride Alkylation -10°C, 4 h, Dichloromethane >70% google.com

Table 2: List of Chemical Compounds Mentioned

Compound Name
1,4-Dioxane
13X molecular sieves
2-Chloropropane
This compound (Carvacrol)
3-Carene (B45970)
Acetic acid
Acetone
Acetonitrile (B52724)
Acid dichlorides
Air
Alkyl dihalides
Alumina
Amberlyst 15
Anhydrous aluminum trichloride
Anhydrous ferric trichloride
Carvone
Chloroacetic acid
Clinoptilolite
Copper catalyst
CrO3-Al2O3
Dichloromethane
Ethanol
Fly ash
Hydrochloric acid
Iso-dihydrocarvone
Isopropyl alcohol
Lewis acid
Limonene
m-Cresol
Montmorillonite
n-Hexane
Nitric acid
o-Cresol
p-Cymene
p-Toluene sulfonic acid
Palladium
Phosphoric acid
Polymer-supported carvacrol anion
Propylene
Ruthenium
Silica gel
Sodium bicarbonate
Sulfuric acid
Terpinolene
Tetrahydrofuran
Tetramethyl piperidine oxide
Thymol
Ti-SBA-16
Toluene
Triphosgene
Zinc chloride
Zirconium chloride
α-Pinene

Sophisticated Analytical Techniques for 2 Isopropyl 4 Methylphenol and Its Metabolites

Advanced Chromatographic Separations for 2-Isopropyl-4-methylphenol

Chromatography is a fundamental technique for separating this compound from other compounds in a mixture. researchgate.net High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultra-performance liquid chromatography (UPLC) are among the most powerful chromatographic methods employed for this purpose. researchgate.netresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of this compound. researchgate.netresearchgate.net Developing a reliable HPLC method involves careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. nih.govphcog.com

A common approach for analyzing this compound and its isomers involves reversed-phase HPLC. researchgate.netsielc.com In this method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.govphcog.com For instance, an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) has been successfully used to separate thymol (B1683141) and carvacrol (B1668589), isomers of this compound. nih.govresearchgate.net The flow rate is typically maintained around 1 ml/min. nih.govresearchgate.net

Method validation is a critical step to ensure the reliability of the HPLC analysis. nih.govphcog.com This includes assessing parameters such as linearity, precision, accuracy, and selectivity. nih.govphcog.com Linearity is established by demonstrating a direct proportional relationship between the concentration of the analyte and the detector response, often indicated by a high coefficient of determination (r² > 0.99). nih.govphcog.com Precision, which reflects the closeness of repeated measurements, is evaluated through intra-day and inter-day variability, with relative standard deviations (RSDs) typically below 5%. nih.gov Accuracy is determined by recovery studies, which should ideally be close to 100%. nih.gov

The limit of detection (LOD) and limit of quantification (LOQ) are also important parameters, indicating the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For thymol, an isomer of this compound, LOD and LOQ values have been reported to be 2.8 µg/ml and 8.6 µg/ml, respectively. nih.govphcog.com

For applications requiring mass spectrometry (MS) compatibility, the mobile phase composition is adjusted. For example, volatile acids like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com

Table 1: Example of HPLC Method Parameters for Isomer Separation

Parameter Value Reference
Column ACE C18 nih.govphcog.com
Mobile Phase Acetonitrile:Water (50:50) nih.govphcog.com
Flow Rate 1 ml/min nih.govphcog.com
Detection UV researchgate.net
Linearity (r²) > 0.997 nih.gov
Intra-day Precision (RSD%) 0.8-2.6 nih.gov
Inter-day Precision (RSD%) 3.5-4.7 nih.gov
Recovery (%) 97.6-97.7 nih.gov
LOD (µg/ml) 0.6-2.8 nih.govphcog.com

| LOQ (µg/ml) | 1.8-8.6 | nih.govphcog.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices such as essential oils, food, and biological samples. researchgate.netnih.govscielo.org.mx This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. researchgate.net

For the analysis of this compound and its isomers, a fused silica (B1680970) capillary column, such as a DB-5, is often employed. jocpr.com The oven temperature is programmed to increase gradually to ensure the separation of compounds with different boiling points. jocpr.com Helium is commonly used as the carrier gas. jocpr.com

In complex matrices, sample preparation is a critical step to remove interferences and concentrate the analytes. scielo.org.mx Techniques like headspace solid-phase microextraction (HS-SPME) can be used for the extraction of volatile compounds from feed or biological samples. scielo.org.mx For the analysis of alkylphenols in produced water, solid-phase extraction (SPE) followed by derivatization with pentafluorobenzoyl chloride has been shown to enhance selectivity and sensitivity. uib.no

The mass spectrometer detects the ions produced after the analytes are separated by the GC column. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification. jocpr.com For quantification, specific ions are monitored (Selected Ion Monitoring, SIM mode), which increases the sensitivity and selectivity of the analysis. scielo.org.mx For thymol and carvacrol, characteristic ions at m/z 135 and 150 are often monitored. scielo.org.mx

GC-MS has been successfully used to identify thymol and its four isomers in the essential oil of Citrus kinokuni Tanaka peel. jocpr.com The high similarity in the mass spectra of these isomers necessitates careful chromatographic separation for accurate identification and quantification. jocpr.com

Table 2: GC-MS Parameters for Isomer Analysis

Parameter Value Reference
Column Agilent DB-5 (30 m × 0.25 mm, 0.25 µm) jocpr.com
Carrier Gas Helium jocpr.com
Oven Program 60°C (3 min) to 270°C at 3°C/min jocpr.com
Ionization Electron Impact (70 eV) jocpr.com
Mass Range m/z 30-400 jocpr.com

| Monitored Ions (SIM) | m/z 135, 150 | scielo.org.mx |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. ijsrtjournal.comresearchgate.net This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which allows for higher flow rates without sacrificing separation efficiency. ijsrtjournal.com

UPLC methods are particularly advantageous for the rapid analysis of this compound and its isomers. nih.gov The reduced analysis time allows for higher sample throughput, which is beneficial in quality control and research settings. ijsrtjournal.com For instance, a UPLC method was developed to quantify thymol and carvacrol in less than 2.5 minutes. nih.govresearchgate.net

A related technique, Ultra-Performance Convergence Chromatography (UPC²), has also been successfully applied to the analysis of thymol and carvacrol. nih.govresearchgate.net UPC² is an environmentally friendly technique that uses compressed CO2 as the primary mobile phase, significantly reducing the consumption of organic solvents. nih.gov This method has demonstrated excellent linearity, precision, and accuracy for the quantification of these isomers. nih.govresearchgate.net

The enhanced sensitivity of UPLC is also a key advantage, with lower limits of detection (LOD) and quantification (LOQ) compared to HPLC. nih.govijsrtjournal.com For thymol and carvacrol, LODs as low as 1.31 ng/L and 1.57 ng/L, respectively, have been reported using UPC². nih.govresearchgate.net

Table 3: UPLC Method Validation Parameters for Isomer Quantification

Parameter Value Reference
Analysis Time < 2.5 min nih.govresearchgate.net
Linearity (r) 0.9998–0.9999 nih.govresearchgate.net
Precision (RSD%) < 1.50% nih.govresearchgate.net
Recovery (%) 87.29–102.89% nih.govresearchgate.net
LOD (ng/L) 1.31 (thymol), 1.57 (carvacrol) nih.govresearchgate.net

| LOQ (ng/L) | 2.63 (thymol), 3.14 (carvacrol) | nih.govresearchgate.net |

Mass Spectrometric Identification and Quantification of this compound

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound and its metabolites. agnopharma.com When coupled with liquid chromatography (LC), it provides a powerful analytical platform for bioanalytical applications and structural elucidation. researchgate.netjapsonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices such as plasma, urine, and tissues. agnopharma.comnih.gov This technique offers high sensitivity, specificity, and a wide dynamic range, making it ideal for pharmacokinetic studies. researchgate.netchromatographyonline.com

In a typical LC-MS/MS bioanalytical method, the analyte is first separated from matrix components using liquid chromatography. nih.gov The eluent is then introduced into the mass spectrometer, where the analyte is ionized. agnopharma.com Electrospray ionization (ESI) is a commonly used "soft" ionization technique that is suitable for a wide range of compounds, including thermally labile ones. agnopharma.com

The tandem mass spectrometer, often a triple quadrupole instrument, is used for quantification in Multiple Reaction Monitoring (MRM) mode. agnopharma.com In this mode, the first quadrupole (Q1) selects the precursor ion (the ionized analyte), which is then fragmented in the second quadrupole (Q2, the collision cell). The third quadrupole (Q3) then selects a specific product ion for detection. agnopharma.com This process significantly enhances specificity by reducing background noise. agnopharma.com

A validated LC-MS/MS method was developed for the determination of a derivative of this compound, 2,6-diisobornyl-4-methylphenol (IBP), in rat plasma. researchgate.net The method demonstrated good linearity over a wide concentration range (10–5,000 ng/mL), with high accuracy and precision. researchgate.net Similarly, a selective LC/MS method was developed and validated for the quantification of thymol sulfate (B86663), a major metabolite of thymol, in rat plasma and fetal tissue, with a lower limit of quantification (LLOQ) of 40 ng/ml. japsonline.com

The development of LC-MS/MS methods for bioanalysis requires careful optimization of both the chromatographic and mass spectrometric conditions to minimize matrix effects, where components of the biological sample can suppress or enhance the analyte signal. researchgate.net

Table 4: LC-MS/MS Bioanalytical Method Parameters

Parameter Analyte Value Reference
Analyte 2,6-diisobornyl-4-methylphenol (IBP) - researchgate.net
Matrix Rat Plasma - researchgate.net
Chromatography Isocratic elution - researchgate.net
Ionization Negative Ion Mode - researchgate.net
Detection Multiple Reaction Monitoring (MRM) - researchgate.net
Linearity Range 10–5,000 ng/mL - researchgate.net
Accuracy 92–110% - researchgate.net
Precision < 8% - researchgate.net
Recovery > 98% - researchgate.net
Analyte Thymol Sulfate - japsonline.com
Matrix Rat Plasma and Fetal Tissue - japsonline.com

| LLOQ | 40 ng/ml | - | japsonline.com |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown compounds, including metabolites and derivatives of this compound. researchgate.net Unlike nominal mass spectrometers, HRMS instruments provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net

Techniques such as UHPLC coupled with a Q-Exactive Orbitrap HRMS system can be used to identify and quantify metabolites in biological samples. researchgate.net This approach has been used to identify thymol metabolites, such as thymol sulfate and thymol glucuronide, in the plasma, liver, and duodenal wall of broiler chickens. researchgate.net

The high mass accuracy of HRMS allows for the confident identification of metabolites by comparing the measured mass to theoretical masses of potential structures. researchgate.net Fragmentation data from MS/MS experiments can further aid in the structural elucidation process. mdpi.comnih.gov For example, HRMS has been used to tentatively identify novel thymol derivatives, such as trihydroxylthymol and 8,9-epoxy-10-hydroxy-thymolisobutyrate, in plant extracts. mdpi.comnih.gov

The use of HRMS in metabolomics studies can provide a comprehensive overview of the metabolic fate of this compound and related compounds. mdpi.com By comparing the metabolic profiles of treated and untreated samples, researchers can identify key metabolic pathways and elucidate the structures of novel metabolites. mdpi.com

Spectroscopic Characterization Methods of this compound and Its Analogues (e.g., NMR, FT-IR)

The structural elucidation and confirmation of this compound and its related analogues rely heavily on sophisticated analytical techniques. Among these, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for providing detailed information about the molecular framework and functional groups present.

FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For phenolic compounds like this compound and its analogues, the FT-IR spectrum is characterized by several key absorption bands.

The most prominent feature in the FT-IR spectrum of a phenol (B47542) is the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group, which typically appears in the region of 3600 to 3100 cm⁻¹. wpmucdn.com The spectrum also displays sharp peaks resulting from C-H stretching in the aromatic ring and the alkyl (isopropyl and methyl) substituents. Aromatic C=C stretching vibrations are usually observed around 1600 cm⁻¹.

Detailed FT-IR data has been reported for various analogues of this compound, providing a basis for its characterization. For instance, the characterization of newly synthesized benzothiazole–monoterpenoid hybrids, derived from thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol), included FT-IR analysis to confirm their structural integrity. mdpi.com Similarly, FT-IR has been used to characterize derivatives like 4-amino-2-isopropyl-5-methylphenol (B72589) and (E)-2-isopropyl-4-(p-tolyldiazenyl)phenol. researchgate.netresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Analogues of this compound
CompoundO-H Stretch (cm⁻¹)C-H Stretch (Aliphatic) (cm⁻¹)C=C Stretch (Aromatic) (cm⁻¹)Source
General Phenols3600 - 3100 (broad)-- wpmucdn.com
p-Thymol (3-Isopropyl-4-methylphenol)3200 - 3400 (broad)-~1600
Thymol Hybrid (Methyl-2-(4-hydroxy-5-isopropyl-2-methylphenyl)benzo[d]thiazole-3(2H)-carboxylate)340129621580 mdpi.com
Carvacrol Hybrid (2,2,2-trichloroethyl-2-(4-hydroxy-2-isopropyl-5-methylphenyl) benzo[d]thiazole-3(2H)-carboxylate)339129611580 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural determination of organic compounds, providing precise information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are used to characterize this compound and its analogues.

¹H NMR Spectroscopy

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule.

Aromatic Protons: The protons on the benzene (B151609) ring will appear as multiplets or singlets in the aromatic region (typically δ 6.5-8.0 ppm). The specific splitting pattern depends on the substitution pattern.

Phenolic Proton (-OH): A broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on solvent and concentration.

Isopropyl Group Protons: A septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons.

Methyl Group Protons: A singlet for the methyl group attached directly to the aromatic ring.

Spectroscopic data for isomers like thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol) are well-documented and provide a reference for interpreting the spectrum of this compound. foodb.caresearchgate.net

¹³C NMR Spectroscopy

The carbon-13 (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for:

The six carbons of the aromatic ring, with the carbon attached to the hydroxyl group (C-O) appearing at a characteristic downfield shift.

The two carbons of the isopropyl group.

The carbon of the methyl group.

Public databases like PubChem list the availability of ¹³C NMR spectral data for this compound. nih.gov Detailed ¹³C NMR data is also available for its isomers, thymol and carvacrol, and other substituted phenols. foodb.caresearchgate.netrsc.org

Table 2: ¹H and ¹³C NMR Spectral Data for Isomers of this compound
CompoundNucleusChemical Shift (δ, ppm) and AssignmentSource
Thymol (2-Isopropyl-5-methylphenol)¹H NMRAvailable (experimental data in H₂O) foodb.ca
¹³C NMRAvailable (experimental data in CDCl₃) foodb.ca
Carvacrol (5-Isopropyl-2-methylphenol)¹H NMRData available from synthesis studies researchgate.net
¹³C NMRPredicted data available in H₂O hmdb.ca
4-methylphenol¹³C NMRData available from systematic studies of phenols rsc.org
2-methylphenol¹³C NMRData available from systematic studies of phenols rsc.org

The combined application of these spectroscopic techniques enables the unambiguous identification and structural verification of this compound and allows for its differentiation from its structural isomers and related metabolites.

Molecular Pharmacology and Bioactivities of 2 Isopropyl 4 Methylphenol and Its Analogues

Mechanisms of Antimicrobial Action of 2-Isopropyl-4-methylphenol

The antimicrobial properties of this compound and its structural isomers, such as thymol (B1683141) and carvacrol (B1668589), are well-documented. Their efficacy stems from a multi-target mechanism that primarily involves the disruption of microbial cell structures and functions.

This compound and its analogues exhibit potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. The primary mechanism of action is the disruption of the bacterial cell membrane. The lipophilic nature of these phenolic compounds allows them to partition into the lipid bilayer of the plasma membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, and ultimately results in bacterial cell death.

Studies on isomers like thymol and carvacrol have identified several key cellular targets. Their action involves not only the disruption of the cell wall and membrane but also the inhibition of efflux pumps, prevention of biofilm formation, and interference with bacterial motility. For instance, thymol has been shown to inhibit the growth of Escherichia coli by inducing permeabilization and depolarization of the cytoplasmic membrane. In methicillin-resistant Staphylococcus aureus (MRSA), thymol analogues like 4-chloro-2-isopropyl-5-methylphenol can inhibit the production of the pigment staphyloxanthin, slow bacterial motility, and alter cell density.

Furthermore, these compounds can interfere with the synthesis of crucial biofilm components. Thymol has demonstrated the ability to inhibit the formation of mature MRSA biofilms by suppressing the production of polysaccharide intercellular adhesin (PIA) and extracellular DNA (eDNA). Isopropyl methylphenol (IPMP) has also been shown to be effective in suppressing biofilm formation by Streptococcus mutans, a key bacterium in the development of dental caries.

Table 1: Antibacterial Activity and Cellular Targets of this compound Analogues
AnalogueBacterial SpeciesObserved EffectCellular Target/MechanismReference
ThymolE. coli, S. typhimurium, S. aureusGrowth inhibition, leakage of intracellular materialsDisruption of cytoplasmic membrane
Carvacrol & 4-isopropyl-3-methylphenol (B166981)MRSAGrowth inhibition (MIC: 512 µg/ml)Not specified
4-chloro-2-isopropyl-5-methylphenol (Chlorothymol)MRSAGrowth inhibition (MIC: 32 µg/ml), biofilm prevention, reduced motilityInhibition of staphyloxanthin production, cell membrane
ThymolMRSAInhibition of biofilm formationInhibition of PIA and eDNA synthesis
Isopropyl methylphenol (IPMP)Streptococcus mutansInhibition of biofilm formationSuppression of biofilm-related genes

The antifungal action of this compound and its isomers is significant, particularly against clinically relevant yeasts and molds. Similar to their antibacterial action, the primary target is the fungal cell membrane. However, a more specific mechanism involves the interference with ergosterol (B1671047), the principal sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.

Studies on thymol and carvacrol have shown that these compounds inhibit ergosterol biosynthesis. This inhibition leads to a depletion of ergosterol in the membrane, causing severe structural and functional damage. The consequence is an increase in membrane permeability and fluidity, disruption of membrane-bound enzymes, and ultimately, cell death. This fungicidal effect has been observed against various Candida species, including fluconazole-resistant strains.

The disruption of membrane integrity is a key dynamic in their antifungal activity. Treatment of fungi like Botrytis cinerea with thymol and carvacrol results in distorted and squashed mycelia, increased extracellular conductivity, and the release of cellular components, all of which are indicative of severe membrane damage.

Table 2: Antifungal Activity and Membrane Disruption Mechanisms of this compound Analogues
AnalogueFungal SpeciesObserved EffectMechanismReference
Thymol & CarvacrolCandida spp. (fluconazole-sensitive and -resistant)Fungicidal activityInhibition of ergosterol biosynthesis, disruption of membrane integrity
ThymolBotrytis cinereaInhibition of mycelial growth (MIC: 65 mg/L)Increased membrane permeability, destruction of cell membrane structure
CarvacrolBotrytis cinereaInhibition of mycelial growth (MIC: 120 µL/L)Increased membrane permeability, destruction of cell membrane structure
ThymolCryptococcus neoformansAntifungal activityDecreased N-glycosylation, reduced ergosterol content

The antiviral properties of this compound and its analogues, particularly thymol, have been recognized in traditional medicine and are an area of ongoing research. While the precise mechanisms are still being fully elucidated, evidence suggests that these compounds can interfere with multiple stages of the viral life cycle.

The primary proposed mechanism for thymol's antiviral activity is the direct inactivation of viral particles. Its lipophilic nature may allow it to interact with the viral envelope, in the case of enveloped viruses, leading to its disruption and preventing the virus from attaching to and entering host cells. For non-enveloped viruses, it may interact with capsid proteins, similarly hindering viral entry.

Furthermore, these phenolic compounds may modulate viral replication once inside the host cell. By interfering with viral enzymes essential for replication or by modulating host cell pathways that the virus hijacks for its own propagation, they can effectively reduce the viral load. Thymol has been noted for its activity against various viruses, including those affecting the respiratory system.

Antioxidant and Free Radical Scavenging Mechanisms of this compound

The phenolic structure of this compound, characterized by a hydroxyl group attached to an aromatic ring, is the foundation of its potent antioxidant and free radical scavenging capabilities.

The antioxidant activity of this compound and its isomers is attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating oxidative chain reactions. This activity has been confirmed through various in vitro assays.

Commonly used methods to assess antioxidant potency include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox Equivalent Antioxidant Capacity (TEAC) assay using the ABTS radical cation, the Ferric Reducing Antioxidant Power (FRAP) assay, the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Studies on thymol demonstrate its superior reducing power and its ability to scavenge superoxide (B77818) and hydroxyl radicals in a concentration-dependent manner. Research comparing thymol to synthetic antioxidants has found its activity to be comparable. The antioxidant potential of these compounds is not limited to in vitro systems; in vivo studies have shown that dietary supplementation with thymol can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Table 3: In Vitro Antioxidant Activity of Thymol (an isomer of this compound)
AssayObserved ActivityReference
DPPH Radical ScavengingPotent, concentration-dependent scavenging activity
Hydroxyl Radical ScavengingHigh scavenging activity
Superoxide Radical ScavengingPotent scavenging activity
FRAP (Ferric Reducing Antioxidant Potential)Demonstrated reducing antioxidant activity
CUPRAC (Cupric Ion Reducing Antioxidant Capacity)Demonstrated reducing antioxidant activity

Cellular redox homeostasis is the delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. While this compound and its analogues are known for their antioxidant properties, they can also act as pro-oxidants under certain conditions, thereby modulating cellular redox balance.

In microorganisms, this disruption of redox homeostasis is a key aspect of their antimicrobial mechanism. For example, in Staphylococcus aureus, thymol can induce cell membrane damage that leads to a decrease in the concentration of NADPH and a corresponding increase in NADP+ and lipid peroxidation levels. This shift towards an oxidative state disrupts normal cellular function and contributes to bacterial death.

This pro-oxidant activity within microbial cells can be particularly effective against pathogens that lack robust antioxidant defense systems. By causing an accumulation of ROS and disturbing the healthy redox cycle, these phenolic compounds can induce a state of oxidative stress that the microorganism cannot overcome, leading to its demise.

Attenuation of Oxidative Stress Markers and Lipid Peroxidation

This compound, a phenolic compound, is recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate cellular redox homeostasis. nih.gov The antioxidant capacity of phenolic compounds is often evaluated using various in vitro assays that measure their ability to neutralize synthetic radicals or reduce metal ions.

One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. biorxiv.org This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at a specific wavelength. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.nete3s-conferences.orgresearchgate.net Another prevalent method is the Ferric Reducing Antioxidant Power (FRAP) assay, which assesses the ability of a substance to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. unal.edu.codntb.gov.ua The antioxidant activity in this assay is determined by the increase in absorbance due to the formation of the ferrous complex. unal.edu.co

Lipid peroxidation is a key indicator of oxidative stress, where free radicals attack lipids, leading to cellular damage. The malondialdehyde (MDA) assay is a widely used method to quantify lipid peroxidation by measuring the levels of MDA, a major byproduct of this process. connectchemicals.com While specific studies quantifying the reduction of MDA by this compound were not identified in the provided search results, the demonstrated radical scavenging ability of this compound and its analogues suggests a potential role in mitigating lipid peroxidation. nih.gov

Table 1: Antioxidant Activity of Phenolic Compounds

Compound Assay Result
Isoespintanol DPPH Significant radical scavenging activity
Isoespintanol FRAP Significant reducing power
4-piperidinomethyl-2-isopropyl-5-methylphenol Superoxide Scavenging 66% inhibition by 50 µM concentration

Anti-Inflammatory and Immunomodulatory Effects of this compound

This compound and its analogues have demonstrated notable anti-inflammatory and immunomodulatory properties. tuni.finih.gov These effects are believed to be linked to their antioxidant capacity, as reactive oxygen species are known to play a role in inflammatory processes. researchgate.net The anti-inflammatory potential of these compounds is often evaluated by their ability to modulate key inflammatory pathways and the production of inflammatory mediators.

Modulation of Inflammatory Pathways (e.g., Cyclooxygenase, Lipoxygenase Inhibition)

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory response, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. A key indicator of COX activity is the production of prostaglandin (B15479496) E2 (PGE2). Research has shown that certain phenolic compounds can inhibit PGE2 production, suggesting an inhibitory effect on the COX pathway. caldic.com

A study on a derivative of 2-cyclopentyloxyanisole demonstrated potent and selective inhibition of COX-2, with IC50 values comparable to the non-steroidal anti-inflammatory drug (NSAID) celecoxib. nih.gov Specifically, compound 4b in the study showed a COX-2 IC50 of 1.08 µM, and compound 13 had an IC50 of 1.88 µM, while celecoxib's IC50 was 0.68 µM. nih.gov Another study on isopropyl vanillate, a phenol (B47542) derivative, also showed significant reduction in the expression of COX-2. nih.gov While direct IC50 values for this compound were not found, these findings on structurally related compounds suggest its potential as a COX inhibitor.

The 5-lipoxygenase (5-LOX) enzyme is another important target in the inflammatory cascade. The inhibitory activity against 5-LOX can be determined by measuring the decrease in the formation of its products. researchgate.net Studies on various plant extracts rich in phenolic compounds have demonstrated significant 5-LOX inhibitory activity. nih.gov For instance, a derivative of 2-cyclopentyloxyanisole, compound 13 , was found to inhibit PDE4B, an enzyme involved in inflammatory pathways, with an IC50 value of 3.98 µM. nih.gov

Table 2: Inhibition of Inflammatory Enzymes by Phenolic Compound Analogues

Compound Enzyme IC50 (µM)
Compound 4b (2-cyclopentyloxyanisole derivative) COX-2 1.08
Compound 13 (2-cyclopentyloxyanisole derivative) COX-2 1.88
Celecoxib (Reference Drug) COX-2 0.68
Compound 13 (2-cyclopentyloxyanisole derivative) PDE4B 3.98
Roflumilast (Reference Drug) PDE4B 1.55

Impact on Immune Cell Responses and Cytokine Production

The immunomodulatory effects of this compound and its analogues extend to their influence on immune cell function and the production of cytokines, which are signaling molecules that regulate inflammation and immune responses. Macrophages are key players in the inflammatory process, and their activation leads to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β). mdpi.com

Studies on murine macrophage cell lines, such as RAW 264.7, are commonly used to investigate the effects of compounds on cytokine production. nih.gov In these assays, macrophages are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the levels of secreted cytokines are measured using techniques like enzyme-linked immunosorbent assay (ELISA). mdpi.comnih.gov Research on the effects of anti-TNF agents has shown a significant decrease in the production of pro-inflammatory cytokines like IL-12 and IL-6 by macrophages. frontiersin.org While specific quantitative data for this compound is limited, the known anti-inflammatory properties of phenolic compounds suggest a similar modulatory effect on macrophage cytokine production. tuni.fi

The impact on other immune cells, such as T-lymphocytes, can be assessed through T-cell proliferation assays. These assays measure the ability of T-cells to proliferate in response to a stimulus, and the modulatory effect of a compound is determined by its ability to enhance or suppress this proliferation. nih.gov

Anti-Cancer and Cytotoxic Activities of this compound Derivatives

Derivatives of this compound have been investigated for their potential anti-cancer and cytotoxic activities. Phenolic compounds, in general, are known to possess anti-proliferative and pro-apoptotic properties against various cancer cell lines. tuni.fi

In Vitro and In Vivo Anticancer Evaluation Methodologies

The initial assessment of the anti-cancer potential of a compound is typically conducted through in vitro cytotoxicity assays on various cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. researchgate.net For example, a study on the phenolic compound 2-((1, 2, 3, 4-Tetrahydroquinolin-1-yl) (4 methoxyphenyl) methyl) phenol (THMPP) reported IC50 values of 83.23 µM and 113.94 µM against MCF-7 and SkBr3 breast cancer cell lines, respectively. tuni.fi Another derivative, THTMP, showed IC50 values of 87.92 µM and 172.51 µM against the same cell lines. tuni.fi

For promising compounds identified in vitro, further evaluation is conducted using in vivo animal models. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to assess the efficacy of anti-cancer agents. nih.govnih.gov In these models, tumor growth inhibition is a key parameter used to evaluate the compound's effectiveness. For instance, a study on the epothilone (B1246373) congener, iso-fludelone, demonstrated complete tumor remission in nude mice bearing extra-large MX-1 mammary carcinoma xenografts. nih.gov

Table 3: In Vitro Cytotoxicity of Phenolic Compound Derivatives against Breast Cancer Cell Lines

Compound Cell Line IC50 (µM)
THMPP MCF-7 83.23
THMPP SkBr3 113.94
THTMP MCF-7 87.92
THTMP SkBr3 172.51
HNPMI MCF-7 64.10
HNPMI SkBr3 119.99

Pharmacokinetics, Biotransformation, and Drug Disposition of 2 Isopropyl 4 Methylphenol

Absorption and Distribution Studies of 2-Isopropyl-4-methylphenol

For its structural isomers, such as the cresols, absorption across the respiratory and gastrointestinal tracts, as well as through intact skin, has been documented. drugbank.comnih.gov Once absorbed, these compounds are expected to be distributed throughout the body. drugbank.com The volume of distribution for the related compound p-cresol (B1678582) in rats has been determined to be approximately 2.9 ± 1.4 L/kg, suggesting distribution into tissues beyond the bloodstream. drugbank.com

Studies on thymol (B1683141) (2-isopropyl-5-methylphenol) have shown that it is rapidly absorbed after oral administration. nih.gov The volume of distribution for thymol sulfate (B86663), a major metabolite, is reported to be 14.7 L, indicating that it largely remains in the extracellular space. nih.gov Given the structural similarities, a comparable pattern of absorption and distribution can be anticipated for this compound.

Table 1: Predicted and Observed Absorption and Distribution Parameters

CompoundParameterValueSource
This compound AbsorptionPredicted to be well-absorbedInferred from isomers
DistributionPredicted to be widely distributedInferred from isomers
p-Cresol Volume of Distribution (Vd) in rats2.9 ± 1.4 L/kg drugbank.com
Thymol Volume of Distribution (Vdss/f) of thymol sulfate14.7 L nih.gov

Metabolic Pathways and Metabolite Identification of this compound

The biotransformation of this compound is expected to follow the established metabolic pathways for phenolic compounds, which primarily involve Phase I oxidation reactions followed by Phase II conjugation.

Phase I metabolism of this compound is likely mediated by the cytochrome P450 (CYP450) enzyme system, located predominantly in the liver. unl.edu The primary reactions are anticipated to be hydroxylation of the aromatic ring and oxidation of the alkyl (isopropyl and methyl) side chains. nih.gov

For instance, studies on p-cresol (4-methylphenol) using human liver microsomes have demonstrated two main oxidative pathways:

Aromatic hydroxylation: Oxidation of the aromatic ring to form 4-methyl-ortho-hydroquinone, which can be further oxidized to a reactive 4-methyl-ortho-benzoquinone. nih.gov

Alkyl side-chain oxidation: Oxidation of the methyl group to form 4-hydroxybenzylalcohol, which is then converted to 4-hydroxybenzaldehyde. nih.gov

Given its structure, this compound presents several potential sites for Phase I oxidation, including the isopropyl group, the methyl group, and the aromatic ring itself. The formation of reactive quinone methide intermediates has also been observed with para-isomers of alkylphenols in rat liver microsomes. nih.gov

Following Phase I oxidation, or directly for the parent phenol (B47542), Phase II conjugation reactions are the principal detoxification and elimination pathways. nih.gov The primary conjugation reactions for phenolic compounds are glucuronidation and sulfation. nih.govoecd.org

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which conjugates glucuronic acid to the phenolic hydroxyl group, significantly increasing water solubility and facilitating excretion. washington.edu

Sulfation: Mediated by sulfotransferase (SULT) enzymes, this pathway involves the addition of a sulfate group to the hydroxyl moiety. nih.gov

For all cresol (B1669610) isomers, the primary metabolic route is conjugation with glucuronic acid and inorganic sulfates. oecd.org Similarly, studies on thymol show that it is extensively metabolized into thymol sulfate and thymol glucuronide. nih.gov In humans, after oral administration of thymol, thymol sulfate is the main metabolite found in plasma, while both thymol sulfate and thymol glucuronide are detected in the urine. researchgate.net It is highly probable that this compound undergoes similar extensive glucuronidation and sulfation.

Table 2: Major Metabolic Pathways for Phenolic Compounds

PhaseReactionKey EnzymesExpected Metabolites of this compound
Phase I Oxidation (Hydroxylation)Cytochrome P450 (CYP)Hydroxylated derivatives (on ring or side-chains)
Phase II GlucuronidationUDP-glucuronosyltransferases (UGTs)This compound-glucuronide
Phase II SulfationSulfotransferases (SULTs)This compound-sulfate

Excretion Routes and Clearance Mechanisms of this compound

The primary route of excretion for this compound and its metabolites is expected to be through the kidneys into the urine. oecd.org The Phase II conjugation reactions render the metabolites more water-soluble, which facilitates their renal clearance and reduces the likelihood of renal reabsorption. drugbank.comnih.gov

For cresol isomers, excretion is mainly via the urine as conjugated metabolites. drugbank.com While some biliary excretion may occur, a significant portion is likely to undergo enterohepatic circulation. drugbank.com In studies with thymol, the metabolites thymol sulfate and thymol glucuronide are excreted in the urine. researchgate.net Following oral administration in humans, approximately 16.2% of the thymol dose was recovered in the 24-hour urine as sulfate and glucuronide conjugates. researchgate.net A similar renal excretion pathway is anticipated for the water-soluble conjugates of this compound.

Bioavailability and Pharmacokinetic Modeling of this compound

Specific data on the bioavailability and pharmacokinetic modeling of this compound is not available. However, insights can be drawn from its isomer, thymol. After oral administration in humans, the bioavailability of thymol was found to be approximately 16%, as measured by the appearance of its sulfate conjugate in plasma. nih.gov This relatively low bioavailability is indicative of extensive first-pass metabolism in the liver, a common characteristic of phenolic compounds.

The plasma half-life of thymol has been reported to be around 10.2 hours in humans. researchgate.net Given the structural similarities and expected shared metabolic pathways, it is plausible that this compound would exhibit a comparable bioavailability and elimination half-life.

Physiologically based pharmacokinetic (PBPK) modeling could be a valuable tool to predict the absorption, distribution, metabolism, and excretion of this compound, using data from in vitro studies (e.g., with liver microsomes) and from structurally related compounds.

Table 3: Pharmacokinetic Parameters of Thymol (as a proxy for this compound)

ParameterValueSpeciesSource
Oral Bioavailability ~16% (as thymol sulfate)Human nih.gov
Time to Peak Plasma Concentration (tmax) 2.0 ± 0.8 hoursHuman researchgate.net
Peak Plasma Concentration (Cmax) 93.1 ± 24.5 ng/mL (as thymol sulfate)Human researchgate.net
Elimination Half-life (t1/2) 10.2 hoursHuman researchgate.net

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies of 2 Isopropyl 4 Methylphenol Analogues

Computational Approaches in QSAR Modeling of 2-Isopropyl-4-methylphenol Analogues

The development of robust QSAR models for this compound analogues relies on sophisticated computational techniques to correlate their structural features with observed biological activities. mdpi.com

A critical first step in QSAR modeling is the selection and calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For phenolic compounds like this compound and its analogues, a wide array of descriptors can be computed using software packages such as Dragon, MOPAC, and Gaussian. rsc.org These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity and branching of atoms within a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO) and partial atomic charges. researchgate.net

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity. ajrconline.orgambeed.com

Given the vast number of calculable descriptors, feature selection becomes a crucial process to identify the most relevant descriptors and avoid model overfitting. nih.gov Techniques like Principal Component Analysis (PCA) can be employed to reduce the dimensionality of the data while retaining the most significant information. researchgate.net Other methods, such as the minimal redundancy maximal relevance (mRMR) and distance correlation feature selection, have also been utilized in QSAR studies of phenols. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Phenolic Compounds

Descriptor CategorySpecific Descriptor ExamplesRelevance to Phenolic Compounds
Physicochemical logP (octanol-water partition coefficient)Indicates the compound's ability to cross biological membranes. ajrconline.org
Molar RefractivityRelates to the volume and polarizability of the molecule. ambeed.com
Topological Polar Surface Area (TPSA)Predicts drug transport properties. ambeed.comjelsciences.com
Quantum-Chemical HOMO (Highest Occupied Molecular Orbital) EnergyAssociated with the molecule's ability to donate electrons. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital) EnergyAssociated with the molecule's ability to accept electrons. researchgate.net
Dipole MomentReflects the polarity of the molecule.
Topological Wiener IndexDescribes the branching of the molecular skeleton.
Balaban IndexA distance-based topological index.

This table is for illustrative purposes and does not represent an exhaustive list.

Once the relevant descriptors are selected, various statistical methods can be applied to build the QSAR model. These methods aim to establish a mathematical equation that relates the descriptors to the biological activity.

Regression Analysis: Multiple Linear Regression (MLR) is a commonly used method that creates a linear relationship between the descriptors and the activity. researchgate.net For instances where the relationship is not linear, Multiple Nonlinear Regression (MNLR) can be employed. researchgate.net

Machine Learning Algorithms: More advanced machine learning techniques are increasingly being used to handle complex, non-linear relationships in QSAR studies. chim.it These include:

Artificial Neural Networks (ANNs): ANNs are powerful tools capable of modeling highly complex and non-linear data. They have been shown to be effective in predicting the toxicity of halogenated phenols. researchgate.net Recursive Neural Networks (RNNs) are a specific type of ANN that can directly process structured data like molecular graphs. chim.it

Support Vector Regression (SVR): SVR is another robust machine learning algorithm frequently used in QSAR modeling. nih.gov It is particularly useful for its ability to handle high-dimensional data and its resistance to overfitting.

The performance of these models is typically evaluated using statistical parameters like the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated R² (Q²), which assesses the model's predictive ability. ajrconline.org

Mapping Ligand-Receptor Interactions and Proposed Binding Sites for this compound

Understanding how this compound and its analogues interact with biological targets is crucial for elucidating their mechanism of action. Computational docking studies are often employed to predict the binding modes and affinities of these compounds with specific receptors.

For instance, studies on thymol (B1683141) (2-isopropyl-5-methylphenol), a structural isomer of this compound, have investigated its interactions with the GABA-B receptor. researchgate.net Similarly, 4D-QSAR analysis of propofol (B549288) (2,6-diisopropylphenol) analogues has been used to map binding sites on the GABA-A receptor. nih.gov These studies suggest that the hydroxyl group and the isopropyl groups are key features for interaction. nih.govebi.ac.uk

In the context of anticancer research, in-silico studies have been conducted on derivatives of this compound to determine their binding affinity and sites on targets like the Epidermal Growth Factor Receptor (EGFR) and B-cell lymphoma 2 (Bcl2). researchgate.net Molecular docking simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding pocket.

Elucidation of Structural Determinants for Specific Bioactivities of this compound (e.g., Antioxidant, Antimicrobial, Anticancer)

The specific biological activities of this compound and its analogues are intrinsically linked to their molecular structure.

Antioxidant Activity: The phenolic hydroxyl group is a key structural feature responsible for the antioxidant properties of these compounds. It can donate a hydrogen atom to scavenge free radicals, thereby preventing oxidative damage. The position and nature of other substituents on the aromatic ring can modulate this activity.

Antimicrobial Activity: The antimicrobial effects of phenolic compounds are often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular functions. The lipophilicity of the molecule, influenced by the alkyl substituents, plays a significant role in its ability to penetrate microbial membranes.

Anticancer Activity: The anticancer potential of this compound derivatives has been explored through the synthesis and in-silico evaluation of coordination compounds and hydrazone derivatives. researchgate.netajol.info These studies suggest that the introduction of specific functional groups can enhance the binding affinity to cancer-related protein targets. For example, the formation of metal complexes can increase the lipophilicity and biological activity of the parent ligand. researchgate.net

Table 2: Structure-Activity Relationships for Bioactivities of this compound Analogues

BioactivityKey Structural Features
Antioxidant Phenolic hydroxyl group, electron-donating substituents on the aromatic ring.
Antimicrobial Phenolic hydroxyl group, optimal lipophilicity conferred by alkyl groups.
Anticancer Potential for modification with functional groups (e.g., hydrazones, metal-coordinating moieties) to enhance target binding. researchgate.netajol.info

This table provides a general overview of structure-activity relationships.

Predictive Modeling for Biological Activity and Toxicological Endpoints of this compound Related Compounds

QSAR models are valuable tools for predicting the biological activity and toxicity of new or untested compounds, thereby reducing the need for extensive and costly experimental testing. frontiersin.orgrsc.org

Predictive toxicology is a rapidly growing field that utilizes computational models to assess the potential adverse effects of chemicals. frontiersin.org For phenolic compounds, QSAR models have been developed to predict various toxicological endpoints, including acute aquatic toxicity and mutagenicity. mdpi.comresearchgate.netajrconline.org

These models are often built using large datasets of compounds with known toxicities. frontiersin.org By identifying the key molecular descriptors associated with a particular toxic effect, it is possible to screen new this compound related compounds for potential toxicity before they are synthesized. For example, models have been developed to predict the toxicity of phenols to organisms like Tetrahymena pyriformis. researchgate.netresearchgate.net

The development of predictive models for both efficacy and toxicity is crucial for the rational design of new this compound analogues with improved therapeutic properties and reduced adverse effects.

Advanced Delivery Systems and Formulations for 2 Isopropyl 4 Methylphenol

Nanotechnology-Based Drug Delivery Systems for 2-Isopropyl-4-methylphenol

Nanotechnology offers promising strategies to augment the therapeutic potential of this compound by formulating it into nano-sized carriers. These systems can improve its physicochemical properties and facilitate its transport across biological barriers. mdpi.comnih.gov

Polymeric Nanoparticles (e.g., PLGA, PLA, PEG) for Encapsulation

Polymeric nanoparticles are solid colloidal particles made from natural or synthetic polymers, serving as drug carriers. mdpi.com Polymers such as poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and polyethylene (B3416737) glycol (PEG) are widely used due to their biocompatibility and biodegradability. mdpi.comnanovexbiotech.com PLGA, in particular, is favored for creating nanoparticles as it breaks down in the body into lactic acid and glycolic acid, which are natural metabolic products. mdpi.com

Encapsulating hydrophobic compounds like this compound within these polymeric matrices can enhance their water solubility and stability. mdpi.comresearchgate.net The properties of these nanoparticles, including their size, drug entrapment capacity, and release profile, can be fine-tuned by adjusting the molecular weight and composition of the polymer. mdpi.com For instance, PEGylation, the process of attaching PEG chains to the surface of nanoparticles, can reduce aggregation, increase solubility, and prolong circulation time in the body. nanovexbiotech.comnih.gov

Nanoparticle TypePolymer(s)Key Advantages for Encapsulation
PLGA Nanoparticles Poly(lactic-co-glycolic acid)Biodegradable, biocompatible, sustained release, protects encapsulated drug. mdpi.commdpi.com
PLA Nanoparticles Polylactic AcidBiocompatible, slower degradation than PLGA for prolonged release. mdpi.com
PEGylated Nanoparticles Polyethylene Glycol (often with PLGA or PLA)Reduces aggregation, increases solubility, prolongs circulation time. nanovexbiotech.comresearchgate.netnih.gov

Liposomes and Polymeric Micelles for Enhanced Solubilization and Delivery

Liposomes and polymeric micelles are self-assembling colloidal carriers that are particularly effective for solubilizing hydrophobic drugs. nih.gov

Liposomes are vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. nih.govresearchgate.net Their structure allows for the entrapment of water-soluble molecules in the aqueous core and lipid-soluble molecules, such as this compound, within the lipid bilayer. This encapsulation can enhance the drug's stability and facilitate its delivery. researchgate.net

Polymeric micelles are nanosized core-shell structures formed by amphiphilic block copolymers in an aqueous solution. The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell forms a stable interface with the aqueous environment, thereby increasing the drug's solubility and stability. nih.gov

Mesoporous Silica (B1680970) Nanoparticles (MSNs) in this compound Delivery

Mesoporous silica nanoparticles (MSNs) are a class of nanomaterials characterized by a large surface area, tunable pore size (typically 2-50 nm), and high pore volume. nanocomposix.comfrontiersin.orgmdpi.com These properties make them excellent candidates for loading and delivering hydrophobic drugs like this compound. nih.govnih.gov The drug molecules can be loaded into the mesopores, which protects them from degradation. nanocomposix.com Furthermore, the surface of MSNs can be easily functionalized to control the release of the drug and to target specific cells or tissues. nanocomposix.comnih.gov

Hybrid Nanoflowers (hNFs) for Optimized Efficacy and Targeting

Hybrid nanoflowers (hNFs) are novel organic-inorganic hybrid nanomaterials. A study reported the synthesis of hNFs using 4-amino-2-isopropyl-5-methyphenol as the organic component and copper(II) ions as the inorganic part. researchgate.net This green synthesis method produces flower-like nanostructures. researchgate.netaminer.org While research on hNFs for the direct delivery of this compound is still emerging, the technology shows potential for creating advanced delivery systems with optimized catalytic and therapeutic activities.

Strategies for Improved Bioavailability and Targeted Delivery of this compound

A significant challenge with this compound is its low bioavailability, which can be attributed to poor water solubility and rapid metabolism. brieflands.comnih.gov Nanotechnology-based delivery systems offer several strategies to overcome this. By encapsulating the compound, its solubility is increased, and it is protected from premature degradation, which can lead to improved absorption and a longer half-life in the body. mdpi.comnih.gov

Targeted delivery aims to concentrate the therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic side effects. This can be achieved by modifying the surface of nanocarriers with specific ligands (such as antibodies or peptides) that recognize and bind to receptors overexpressed on target cells. frontiersin.org For instance, in cancer therapy, nanoparticles can be designed to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect. frontiersin.org

Controlled Release and Sustained Action Systems for this compound Formulations

Controlled release systems are designed to release a therapeutic agent at a predetermined rate over a specified period. This approach offers several advantages, including maintaining the drug concentration within the therapeutic window, reducing the frequency of administration, and minimizing side effects. gsconlinepress.com

For this compound, formulating it into a controlled-release system can prolong its therapeutic effect. Polymeric nanoparticles, particularly those made from PLGA, are well-suited for sustained release applications because their degradation rate can be controlled by altering the polymer's molecular weight and composition. mdpi.commdpi.com Similarly, microparticles formulated with cellulose (B213188) derivatives like Hydroxypropyl Methylcellulose (HPMC) and Ethyl Cellulose (EC) have been shown to provide sustained release of thymol (B1683141), a structural isomer of this compound. nih.govnih.gov The release mechanism from these matrix systems is often governed by diffusion. nih.gov Formulations can be designed to provide an initial rapid release for immediate effect, followed by a sustained release to maintain therapeutic levels. google.com

Toxicological Investigations and Environmental Impact Assessment of 2 Isopropyl 4 Methylphenol

Preclinical Toxicological Studies of 2-Isopropyl-4-methylphenol (In Vitro and In Vivo)

Acute and Sub-acute Toxicity Profiles and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, indicating a potential for acute toxicity. synquestlabs.com It is categorized as harmful if swallowed (Acute toxicity, oral - Category 4) and harmful in contact with skin (Acute toxicity, dermal - Category 4). synquestlabs.com Furthermore, the compound is identified as a cause of skin irritation (Skin corrosion/irritation Category 2) and serious eye damage (Serious eye damage/eye irritation Category 1). synquestlabs.com Inhalation may also lead to respiratory irritation. synquestlabs.com

While these classifications provide a framework for risk assessment, specific median lethal dose (LD50) values from preclinical studies in animal models were not identified in the reviewed literature. The assessment of its acute toxicity profile relies on the established hazard statements derived from existing data.

Toxicity EndpointGHS ClassificationHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Acute Dermal ToxicityCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Genotoxicity and Mutagenicity Assessments

Based on available safety data classifications, this compound is not classified as a germ cell mutagen. synquestlabs.com This suggests a low potential for causing mutations in reproductive cells. However, detailed reports from specific genotoxicity and mutagenicity assays, such as the Ames test or in vivo micronucleus assays, were not available in the reviewed scientific literature. Therefore, a comprehensive assessment of its mutagenic potential is limited by the absence of publicly available, compound-specific study data.

Organ-Specific Toxicity and Mechanisms (e.g., Neurotoxicity, Immunotoxicity, Hepatotoxicity)

The primary organ-specific toxicity identified for this compound upon a single exposure is respiratory tract irritation. synquestlabs.com This is consistent with its classification as a Category 3 specific target organ toxicant.

Detailed preclinical studies focusing on the neurotoxic, immunotoxic, or hepatotoxic potential of this compound are limited. However, some research points to its biological activities that may influence organ systems. For instance, one study noted that this compound possesses antioxidant properties. semanticscholar.org This antioxidant activity was suggested to play a role in alleviating reproductive toxicity induced by other chemical agents in a study on male pigeons. semanticscholar.org It is important to note that this finding relates to a protective effect rather than demonstrating toxicity initiated by the compound itself. No direct evidence of neurotoxicity, immunotoxicity, or hepatotoxicity from this compound was found in the reviewed literature.

Environmental Fate and Behavior of this compound

Biodegradation Pathways and Rates in Environmental Compartments

Environmental Distribution and Partitioning Characteristics

The environmental distribution and partitioning behavior of a chemical can be inferred from its physicochemical properties. The octanol-water partition coefficient (LogP or Log Kow) is a key indicator of a substance's tendency to bioaccumulate in organisms and adsorb to organic matter in soil and sediment. The reported XLogP3 value for this compound is 3.1, which suggests a moderate potential for partitioning from the aqueous phase into organic matrices. Its boiling point is reported to be between 228-229 °C at 763 mmHg, indicating relatively low volatility under standard environmental conditions. epa.gov These properties suggest that if released into the environment, this compound would be more likely to associate with soil, sediment, and biota rather than remaining in water or volatilizing into the atmosphere.

PropertyValueImplication for Environmental Distribution
XLogP3 (Octanol-Water Partition Coefficient)3.1Moderate tendency to partition into organic matter and bioaccumulate.
Boiling Point228-229 °C at 763 mmHgLow volatility; likely to remain in soil and water rather than partitioning to the atmosphere.

Ecotoxicological Effects of this compound on Aquatic and Terrestrial Organisms

The release of this compound, a naturally occurring phenolic compound, into the environment necessitates a thorough evaluation of its potential impact on non-target organisms. This section details the ecotoxicological effects of this compound, also known as carvacrol (B1668589), on a range of aquatic and terrestrial life forms, providing key data from scientific research.

Toxicity to Aquatic Organisms (e.g., Fish, Invertebrates, Algae)

This compound has demonstrated varying levels of toxicity to aquatic organisms, with effects observed across different trophic levels, including fish, invertebrates, and algae.

Fish: Acute toxicity studies have been conducted on several fish species. For the rainbow trout (Oncorhynchus mykiss), the 96-hour median lethal concentration (LC50) for carvacrol has been determined to be 2.18 mg/L, indicating its potential to be harmful to this species at relatively low concentrations. canada.ca In studies with early life stages of the zebrafish (Danio rerio), the median effective concentration (EC50) for mortality and deformities after a 7-day exposure was found to be greater than 50 µM. researchgate.net

Invertebrates: The aquatic invertebrate Daphnia magna, a standard model organism in ecotoxicology, has also been tested. A chronic toxicity study revealed a 21-day EC10 (the concentration causing a 10% effect) for reproduction of 0.843 mg/L. canada.ca In the same study, at a concentration of 1.6 mg/L, a 50% survival rate was observed, and reproduction was reduced by 67%. canada.ca

Algae: The toxic effects of this compound extend to primary producers in aquatic ecosystems. For the freshwater green alga Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata), the 72-hour EC50 for thyme oil, of which carvacrol is a major component, was reported as 14.4 µg/mL. nih.gov This suggests that the compound can inhibit algal growth, potentially impacting the base of the aquatic food web.

Table 1: Aquatic Toxicity of this compound (Carvacrol)

Species Endpoint Concentration Exposure Duration Reference
Oncorhynchus mykiss (Rainbow Trout) LC50 2.18 mg/L 96 hours canada.ca
Danio rerio (Zebrafish) EC50 (mortality & deformities) >50 µM 7 days researchgate.net
Daphnia magna (Water Flea) 21-day EC10 (reproduction) 0.843 mg/L 21 days canada.ca
Raphidocelis subcapitata (Green Algae) 72-hour EC50 (as thyme oil) 14.4 µg/mL 72 hours nih.gov

Impact on Terrestrial Ecosystems (e.g., Soil Microorganisms, Earthworms)

In the terrestrial environment, this compound can affect key organisms responsible for soil health and nutrient cycling.

Soil Microorganisms: The impact of carvacrol on soil microbial activity has been investigated through its effects on various soil enzymes. Research has shown that carvacrol can inhibit several soil enzyme activities in a dose- and time-dependent manner. ecotoxcentre.chnih.gov For instance, a concentration-dependent reduction in N-acetylglucosaminidase and dehydrogenase activity has been observed. ecotoxcentre.chnih.gov Interestingly, at lower concentrations (1-10 µg/g), a stimulatory effect, known as hormesis, was noted for some enzyme activities, leading to an increase of up to 130% compared to controls. ecotoxcentre.chnih.gov However, at higher concentrations, significant inhibition occurs. The effective concentrations causing 10% and 25% inhibition (EC10 and EC25) varied, ranging from less than 1 µg/g to several grams per gram of soil, depending on the specific enzyme and soil type. ecotoxcentre.chnih.gov

Earthworms: Earthworms are vital for soil structure and fertility. The toxicity of this compound to the earthworm Eisenia fetida has been evaluated in artificial soil tests. One study determined the 14-day LC50 to be greater than 340 mg/kg of dry matter. This indicates that higher concentrations of the compound are required to cause mortality in earthworms compared to some aquatic organisms.

Table 2: Terrestrial Toxicity of this compound (Carvacrol)

Organism/System Endpoint Concentration Exposure Duration Reference
Soil Microorganisms EC10 / EC25 (enzyme inhibition) <1 µg/g to several g/g 1-9 days ecotoxcentre.chnih.gov
Eisenia fetida (Earthworm) LC50 >340 mg/kg DM 14 days

Future Directions and Emerging Research Avenues for 2 Isopropyl 4 Methylphenol

Integration with Systems Biology and Omics Technologies in 2-Isopropyl-4-methylphenol Research

The comprehensive study of this compound is poised to be significantly advanced by the integration of systems biology and various "omics" technologies. These approaches allow for a holistic understanding of the compound's interactions within a biological system.

Genomics and Transcriptomics: These tools can be employed to understand how this compound may influence gene expression. For instance, transcriptomic analysis could reveal the upregulation or downregulation of specific genes and signaling pathways in cells or tissues upon exposure, offering insights into its mechanism of action or potential toxicity.

Proteomics: By analyzing the entire protein complement of a cell or organism, proteomics can identify specific protein targets of this compound. This can elucidate the functional consequences of the compound's presence, such as alterations in enzyme activity or protein-protein interactions.

Metabolomics: As the downstream result of genomic, transcriptomic, and proteomic activities, metabolomics provides a functional readout of the physiological state of a biological system. Studying the changes in the metabolome after exposure to this compound can help identify biomarkers of exposure and effect, and map the metabolic pathways involved in its biotransformation.

The integration of these multi-omics datasets through a systems biology approach can construct comprehensive models of the compound's biological activity. oup.com This allows researchers to move from a single-target perspective to understanding the complex network of interactions that occur, ultimately enabling more accurate predictions of its physiological impact. nih.gov

Application in Combination Therapies and Synergistic Effects

Emerging research into thymol (B1683141) analogs suggests a promising future for this compound in the realm of combination therapies, particularly in antimicrobial applications. The core concept is to use the compound not as a standalone therapeutic but in conjunction with existing drugs to enhance their efficacy, a phenomenon known as synergism.

A key area of investigation is overcoming antibiotic resistance. Research on a related compound, 4-chloro-2-isopropyl-5-methylphenol (a chlorinated derivative of thymol), has demonstrated a significant synergistic effect when combined with the antibiotic oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). This combination was effective at concentrations where either compound alone was not, highlighting the potential to restore the utility of older antibiotics against resistant strains.

Table 1: Example of Synergistic Antimicrobial Activity of a Thymol Derivative

CompoundAlone (Concentration)In Combination (Concentration)Effect
Oxacillin> 32 µg/ml2 µg/mlNo significant effect
4-chloro-2-isopropyl-5-methylphenol32 µg/ml8 µg/mlSignificant growth inhibition

This data is illustrative of the synergistic principle and is based on a related thymol derivative.

This synergistic potential is not limited to antimicrobial effects. The immunomodulatory properties of related monoterpenoids are also being explored. For example, 2-Isopropyl-5-methylphenol (an isomer of the subject compound) has been investigated for its potential to modulate immune checkpoint molecules in the context of breast cancer. This opens an avenue for exploring the use of this compound as an adjuvant in cancer immunotherapy, potentially enhancing the effectiveness of checkpoint inhibitors.

Advanced Materials Science Applications beyond Biomedical Use

While the primary research focus for this compound has been in biological and fragrance applications, its chemical structure presents opportunities for its use as a monomer or modifying agent in advanced materials science. The phenolic hydroxyl group and the alkyl-substituted aromatic ring are reactive sites that can be exploited in polymer chemistry.

Potential, though currently speculative, applications include:

Polymer Synthesis: Phenolic compounds are precursors to a wide range of polymers, most notably phenol-formaldehyde resins. The specific isopropyl and methyl substitutions on the aromatic ring of this compound could be used to modify the properties of such resins, potentially influencing characteristics like thermal stability, solubility, and mechanical strength.

Epoxy Resins and Polycarbonates: Phenols are key building blocks for epoxy resins and polycarbonates. Incorporating the this compound moiety into the polymer backbone could impart increased hydrophobicity or alter the glass transition temperature of the resulting material.

Antioxidant Additives for Materials: Phenolic compounds are well-known for their antioxidant properties. This compound could potentially be incorporated into plastics, rubbers, or other materials to prevent oxidative degradation, thereby extending their lifespan and performance.

The ability to tailor the properties of materials by incorporating specialized monomers is a foundational concept in materials science. Further research is required to synthesize and characterize materials derived from this compound to validate these potential applications.

Regulatory Science and Refined Risk Assessment Methodologies for this compound

The risk assessment of this compound is guided by evolving regulatory science frameworks that prioritize a tiered, evidence-based approach. In Australia, the compound is listed on the Australian Inventory of Industrial Chemicals and has been evaluated under the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS). nih.govindustrialchemicals.gov.au

The IMAP framework is a science and risk-based model that aligns assessment effort with the potential human health and environmental impacts of a chemical. industrialchemicals.gov.au It consists of three tiers:

Tier I: A high-throughput assessment using existing electronic data to identify chemicals of low concern or those requiring further evaluation. This compound has undergone a Tier I assessment for both human health and the environment. nih.gov

Tier II: A more detailed, substance-specific or category-based evaluation of risk.

Tier III: An in-depth assessment to address specific concerns that could not be resolved at Tier II.

In the United States, this compound is listed as "ACTIVE" on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory maintained by the Environmental Protection Agency (EPA). nih.gov This status indicates that the chemical is in active commerce in the USA.

These regulatory frameworks represent a shift towards more refined risk assessment methodologies that systematically prioritize chemicals for in-depth review, ensuring that regulatory resources are focused on substances with the greatest potential for risk.

Table 2: Regulatory and Assessment Status of this compound

JurisdictionAgency/FrameworkStatus/Assessment Level
AustraliaAICIS / IMAPHuman health tier I assessment
AustraliaAICIS / IMAPEnvironment tier I assessment
United StatesEPA / TSCAACTIVE on inventory

Sustainable Production and Environmental Mitigation Strategies for this compound

Future research is increasingly focused on developing sustainable production methods for specialty chemicals like this compound, aiming to reduce environmental impact and improve process safety.

Sustainable Production:

Traditional synthesis routes for related isopropyl phenols often involve the reaction of cresols with propylene (B89431), which may require high-pressure equipment like autoclaves. google.comepo.org More sustainable, emerging strategies focus on alternative feedstocks and catalysts. Research into the synthesis of isopropyl cresols from natural monoterpenes, such as 3-carene (B45970) and α-pinene, represents a promising avenue. researchgate.net This approach utilizes renewable starting materials derived from plants.

Another innovative method for producing a related isomer involves using a 4-halogenated-3-methylphenol derivative, which circumvents the need for propylene gas and high-pressure reactors, potentially reducing manufacturing costs and improving safety. google.comepo.org These methods that avoid harsh conditions and hazardous reactants are central to the principles of green chemistry.

Environmental Mitigation:

Understanding the environmental fate of this compound is crucial for mitigating potential ecological impacts. The primary mechanism for the removal of such organic compounds from the environment is biodegradation. researchgate.net While specific data for this compound is limited, predictions based on similar alkylphenols suggest it is likely to biodegrade. For example, the related compound 2-tert-Butyl-4-methylphenol is predicted to biodegrade over a period of weeks to months. service.gov.uk

The rate of biodegradation can be influenced by the chemical's structure. The presence of certain functional groups can increase a molecule's resistance to microbial degradation. oup.com Further research into the specific microbial pathways responsible for the degradation of this compound could lead to the development of bioremediation strategies for contaminated sites.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 2-Isopropyl-4-methylphenol, and how do they influence its chemical reactivity?

  • Methodological Answer : The compound’s structure includes a phenolic hydroxyl group at position 1, a methyl group at position 4, and an isopropyl group at position 2 (IUPAC numbering). These substituents influence its solubility in polar solvents and reactivity in electrophilic aromatic substitution. Structural elucidation typically employs NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, the methyl and isopropyl groups generate distinct splitting patterns in ¹H NMR, while the hydroxyl group contributes to hydrogen bonding, affecting chromatographic retention times in HPLC analysis .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves Friedel-Crafts alkylation of p-cresol with isopropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization requires controlling temperature (60–80°C) and solvent polarity (toluene or dichloromethane). Yields can be improved by slow addition of the alkylating agent and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation should include GC-MS or HPLC with UV detection at 270 nm .

Q. How is this compound isolated from natural sources, and what analytical techniques confirm its identity?

  • Methodological Answer : The compound is isolated from Pulicaria odora essential oil via steam distillation followed by fractional crystallization. GC-MS with a DB-5 column (30 m × 0.25 mm) and a temperature ramp (50°C to 250°C at 5°C/min) identifies the compound by comparing retention indices and mass spectra to reference libraries (e.g., NIST). Co-injection with a certified reference standard (e.g., NIST SRM 1740-97-2) confirms identity .

Advanced Research Questions

Q. What mechanistic insights explain the phytotoxic activity of this compound in plant models?

  • Methodological Answer : Phytotoxicity is assessed via seed germination inhibition assays (e.g., Arabidopsis thaliana or Lepidium sativum). The compound disrupts mitochondrial electron transport chains, as shown by oxygen consumption assays using Clark-type electrodes. Comparative studies with structural analogs (e.g., carvacrol) reveal that the isopropyl group enhances lipid solubility, facilitating membrane penetration. Dose-response curves (0.1–10 mM) and ANOVA statistical analysis are critical for validating IC₅₀ values .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in purity, assay conditions, or biological models. To address this:

  • Standardize purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥98% purity.
  • Control assay conditions : Maintain consistent pH (7.4 for mammalian cells vs. 5.8 for plant assays) and solvent controls (e.g., DMSO ≤0.1%).
  • Cross-validate models : Compare results across in vitro (enzyme inhibition) and in vivo (whole-organism) systems. Meta-analyses of published data can identify confounding variables .

Q. What advanced spectroscopic techniques characterize the environmental degradation pathways of this compound?

  • Methodological Answer : Photodegradation studies use simulated sunlight (xenon lamp, 290–800 nm) and LC-QTOF-MS to identify transformation products (e.g., quinone derivatives). Stable isotope labeling (¹³C or ²H) tracks degradation intermediates. Computational modeling (DFT or QSAR) predicts reaction pathways, validated by NMR analysis of isolated degradation products .

Key Notes

  • Advanced Methods : Focus on mechanistic studies (e.g., mitochondrial assays) and degradation modeling.
  • Contradiction Resolution : Emphasized standardized protocols and cross-model validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.